C,C'-Methylenebiscyclohexylamine

Polyurethane Adhesives Mechanical Properties Chain Extenders

Formulating large composite parts with fast-reacting amines like IPDA risks exotherm-induced defects and incomplete fiber wet-out in thick laminates. PACM (CAS 26635-60-9) resolves this through: • Lower heat of reaction and extended pot life vs. IPDA - enables reliable vacuum infusion of wind blades and large composite structures. • Controlled stereoisomer (cis,trans vs. trans,trans) ratio - allows precise tuning of glass transition temperature and mechanical performance. • Moderate acute toxicity (LD50 380 mg/kg oral, rat) - reduces worker exposure concerns compared to aromatic amine alternatives.

Molecular Formula C13H26N2
Molecular Weight 210.36 g/mol
CAS No. 26635-60-9
Cat. No. B12665536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC,C'-Methylenebiscyclohexylamine
CAS26635-60-9
Molecular FormulaC13H26N2
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC2(CCCCC2)N)N
InChIInChI=1S/C13H26N2/c14-12(7-3-1-4-8-12)11-13(15)9-5-2-6-10-13/h1-11,14-15H2
InChIKeySPJXZYLLLWOSLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PACM Technical Profile & Procurement


C,C'-Methylenebiscyclohexylamine, also known as 4,4′-Methylenebis(cyclohexylamine) or PACM, is a cycloaliphatic diamine with the molecular formula C13H26N2 . It is a colorless to light yellow liquid with a characteristic ammoniacal odor, a density of approximately 0.95 g/mL at 25°C, and a viscosity ranging from 50 to 80 mPa·s at 25°C . This compound is primarily utilized as a high-performance epoxy curing agent and as a key monomer in the synthesis of transparent polyamides and polyurethane elastomers [1].

PACM Substitution Risks


Direct substitution of PACM with other cycloaliphatic diamines like isophorone diamine (IPDA) or 1,3-bis(aminomethyl)cyclohexane (1,3-BAC) is not recommended without comprehensive reformulation due to significant differences in reactivity profiles, mechanical performance, and toxicity profiles. PACM-based curing systems exhibit a lower heat of reaction and longer pot life compared to IPDA-based systems, which directly influences processing parameters for large composite parts [1]. Furthermore, the stereoisomer ratio (cis,trans vs. trans,trans) in PACM, which can be controlled during hydrogenation, critically impacts the glass transition temperature and mechanical properties of the final thermoset, a level of structural control not achievable with simpler aliphatic amines [2].

PACM Performance vs. Key Alternatives


Tensile Shear Strength vs. IPDA

In solvent-borne polyurethane adhesives for metal bonding, the use of PACM as a chain extender resulted in a tensile shear strength of 2.23 MPa, compared to 2.98 MPa achieved with isophorone diamine (IPDA) under identical conditions [1]. This indicates that while IPDA provides higher ultimate bond strength, PACM offers a 25% reduction in strength, which may be advantageous in applications requiring controlled adhesion or lower stress at the bond line.

Polyurethane Adhesives Mechanical Properties Chain Extenders

Acute Oral Toxicity vs. MDA

PACM exhibits an acute oral LD50 of 380 mg/kg in rats, classifying it as moderately toxic [1]. This represents a significant reduction in toxicity compared to its aromatic diamine precursor, 4,4′-methylenedianiline (MDA), which has an oral LD50 of approximately 347 mg/kg in rats and is a known hepatotoxicant and suspected human carcinogen [2]. The hydrogenation of the aromatic ring to form PACM reduces acute oral toxicity by approximately 9% based on LD50 values and eliminates the aromatic amine carcinogenicity concern.

Toxicology Regulatory Compliance Procurement Safety

Pot Life and Exotherm vs. IPDA

PACM-based epoxy curing agents are characterized by a longer pot-life and reduced exothermic heat development compared to IPDA- and MXDA-based systems [1]. This is a critical processing advantage for the production of large composite structures, such as wind turbine blades, where excessive exotherm can lead to defects and a longer pot-life is necessary for proper wet-out and layup. While exact pot-life values are formulation-dependent, the trend is consistently reported as a key differentiator for PACM in large-part molding [2].

Epoxy Curing Composite Manufacturing Processability

Curing Rate vs. Siloxane Modifier

Differential scanning calorimetry (DSC) studies of DGEBA epoxy curing with PACM-20 and the siloxane modifier DSX (1,3-bis(gamma-aminopropyl)tetramethyldisiloxane) revealed that DSX reacts with DGEBA at a faster rate than PACM-20 does [1]. This indicates that PACM exhibits a lower reactivity toward epoxy groups compared to some aliphatic amine modifiers, which can be advantageous for controlling cure rate and minimizing shrinkage stress in complex formulations.

Epoxy Networks Cure Kinetics Siloxane Modification

Tg Control via Isomer Ratio

The hydrogenation of MDA to PACM produces a mixture of stereoisomers, primarily cis,trans- and trans,trans-isomers. The trans,trans-isomer content can be controlled between 0 and 25 mol% through catalyst selection and reaction conditions [1]. Polyamides synthesized from PACM with a higher trans,trans-isomer content exhibit significantly higher softening points and glass transition temperatures. For example, PACM fractions with freezing points above 40°C (enriched in trans,trans-isomer) yield polyamides with substantially higher softening points compared to those made from lower-melting, cis,trans-rich mixtures [2].

Polyamide Properties Stereoisomerism Thermal Performance

PACM Target Applications


Wind Turbine Blade Composites

The combination of PACM's lower exotherm and longer pot-life [7], relative to faster-reacting amines like IPDA, makes it ideally suited for the vacuum infusion and hand lay-up processes used in wind blade manufacturing. This processing advantage minimizes the risk of exotherm-induced defects in thick laminate sections and allows for complete fiber wet-out before gelation, contributing to the production of larger, more reliable blades [8].

Transparent Amorphous Polyamides

PACM is a key monomer in the synthesis of optically clear, amorphous polyamides. The ability to control the stereoisomer ratio during production [7] allows for the precise tuning of the polymer's glass transition temperature and softening point. This enables the creation of transparent polyamides with tailored thermal and mechanical properties for use in high-performance packaging, medical devices, and specialty films [8].

Durable Low-Toxicity Epoxy Coatings

For industrial flooring and protective coatings requiring a balance of chemical resistance, color stability, and regulatory compliance, PACM offers a superior profile. Its cycloaliphatic structure provides excellent UV stability and yellowing resistance compared to aromatic amines [7], while its moderate toxicity (LD50 380 mg/kg) [8] reduces worker exposure concerns and facilitates compliance with stricter environmental and health regulations.

Fluoroelastomer Curing for Extreme Environments

Derivatives of PACM, specifically its carbamate salt, are effective curing agents for fluoroelastomers used in high-temperature and chemically aggressive environments [7]. The PACM-based carbamate provides a balance of scorch safety and fast cure rate, offering a processing advantage over traditional aliphatic diamine curatives in the production of seals, gaskets, and hoses for aerospace and automotive applications [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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